N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide
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Overview
Description
N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further functionalized to introduce the N-[2-(methylamino)-2-phenylpropyl] group . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of dihydroquinoxalines .
Scientific Research Applications
N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide involves its interaction with molecular targets such as DNA topoisomerase and vascular endothelial growth factor receptor. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a quinoxaline core.
What sets this compound apart is its unique combination of antimicrobial and anticancer activities, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
923599-99-9 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-19(20-2,14-8-4-3-5-9-14)13-22-18(24)17-12-21-15-10-6-7-11-16(15)23-17/h3-12,20H,13H2,1-2H3,(H,22,24) |
InChI Key |
KMPHJTXHZGRBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)NC |
Origin of Product |
United States |
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